N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
Description
N-([3,3'-Bipyridin]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS: 2191216-50-7) is a synthetic organic compound with the molecular formula C₂₁H₂₁N₃O₃S and a molecular weight of 395.5 g/mol . Its structure combines a bipyridine core, a methylsulfonylphenyl group, and a propanamide linker (Figure 1). The methylsulfonyl (-SO₂CH₃) moiety is a strong electron-withdrawing group, while the bipyridine unit may facilitate π-π stacking or metal coordination interactions. The compound’s Smiles notation is CS(=O)(=O)c1ccc(CCC(=O)NCc2cncc(-c3cccnc3)c2)cc1 .
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-28(26,27)20-7-4-16(5-8-20)6-9-21(25)24-13-17-11-19(15-23-12-17)18-3-2-10-22-14-18/h2-5,7-8,10-12,14-15H,6,9,13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUSHXQKAAWQLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps, starting with the preparation of the bipyridine and phenylpropanamide intermediates. The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives, while the phenylpropanamide can be prepared via amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts and specific reaction conditions to facilitate the coupling and amide bond formation steps.
Chemical Reactions Analysis
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction could lead to the formation of reduced amide derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide may exhibit significant anticancer properties. Preliminary studies suggest that it interacts with specific proteins involved in cancer pathways, potentially acting as an enzyme inhibitor or receptor modulator.
Case Study : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. The bipyridine moiety can interact with metal ions, which may enhance its efficacy against microbial pathogens.
Research Findings : A study evaluated the antimicrobial effects of similar compounds derived from bipyridine and found promising results against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes.
Synthetic Methods
The synthesis of this compound typically involves several key steps:
- Bipyridine Synthesis : Bipyridine derivatives are synthesized through methods such as Suzuki coupling or Stille coupling.
- Amide Formation : The final product is obtained by reacting the bipyridine derivative with an appropriate sulfonamide precursor under controlled conditions.
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The phenylpropanamide structure may interact with biological receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide/Sulfonyl Groups
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Analysis
Methylsulfonyl vs. Sulfamoyl Groups :
- The target compound’s methylsulfonyl group (-SO₂CH₃) enhances polarity and metabolic stability compared to sulfamoyl (-NHSO₂-) derivatives (e.g., 5a–5d in ). This group is prevalent in drugs targeting ion channels or enzymes (e.g., COX-2 inhibitors) .
- Sulfamoyl-containing compounds (e.g., 30a ) are often designed for enzyme inhibition (e.g., carbonic anhydrase) due to their ability to coordinate with zinc ions in active sites.
Bipyridine Core vs. Monocyclic Heteroarenes: The 3,3'-bipyridine unit in the target compound may enable chelation of metal ions or enhance binding to aromatic residues in biological targets, unlike monocyclic pyridines (e.g., 5a–5d ).
Propanamide Linker :
- The propanamide spacer in the target compound balances flexibility and rigidity, similar to derivatives like 30a . Shorter or longer linkers (e.g., butyramide in 5a ) may influence solubility and target engagement.
Biological Activity
N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a bipyridine moiety linked to a propanamide structure with a methylsulfonyl phenyl group. Its molecular formula is with a molecular weight of 395.5 g/mol. The structural characteristics contribute to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O3S |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 2034247-47-5 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis Methods
The synthesis of this compound typically involves coupling reactions, such as the Suzuki coupling method, which allows for the formation of carbon-carbon bonds between bipyridine derivatives and phenyl groups. The use of palladium as a catalyst is common in these reactions, enhancing yield and purity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis (Mtb). For instance, studies have shown that related bipyridine derivatives possess bactericidal effects against replicating Mtb strains and are effective against multidrug-resistant isolates .
Case Study: Antitubercular Activity
A study investigated the biological activity of several bipyridine derivatives, including this compound. The minimum inhibitory concentrations (MICs) were determined using various media conditions to simulate in vivo environments. The findings suggest that this compound could serve as a promising lead in developing new antitubercular agents.
The mechanism of action for this compound likely involves its ability to interact with specific molecular targets within bacterial cells. The bipyridine moiety can coordinate with metal ions, influencing biochemical pathways essential for bacterial growth and survival. Additionally, the benzamide structure may modulate enzyme activity or disrupt cellular processes critical for pathogen viability.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to identify key features that enhance biological activity. For example:
| Compound ID | Structure Features | MIC (µM) | Activity Type |
|---|---|---|---|
| Compound 1 | Bipyridine core with sulfonamide | <0.5 | Antitubercular |
| Compound 2 | Similar bipyridine structure | >50 | Weakly active |
These findings underscore the importance of specific functional groups in determining the efficacy of compounds against pathogens.
Q & A
Q. What are the key synthetic challenges in preparing N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step organic reactions, including amide bond formation, sulfonyl group introduction, and bipyridine coupling. Key challenges include:
- Steric hindrance from the bipyridine and methylsulfonyl groups, requiring optimized stoichiometry and Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance reactivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane/methanol mixtures aid in purification via column chromatography .
- Temperature control : Exothermic reactions (e.g., sulfonation) require gradual reagent addition at 0–5°C to avoid side products .
Q. How do researchers confirm the structural integrity and purity of this compound post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR spectra verify bipyridine aromatic protons (δ 7.5–9.0 ppm), methylsulfonyl singlet (δ 3.1 ppm), and amide NH signals (δ 6.8–7.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) by comparing retention times to standards .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) matching the theoretical mass (±0.001 Da) .
Q. What analytical techniques are critical for characterizing crystallinity and intermolecular interactions?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C–N = 1.33–1.37 Å) and dihedral angles between aromatic rings, critical for understanding packing efficiency .
- Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorphic transitions, ensuring batch-to-batch consistency .
Advanced Research Questions
Q. How can computational modeling resolve ambiguities in the compound’s stereoelectronic properties?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with biological targets (e.g., enzyme active sites) .
- Molecular Dynamics (MD) Simulations : Models solvation effects and ligand-protein binding kinetics using force fields (e.g., AMBER) to refine SAR hypotheses .
Q. What strategies address contradictions in biological assay data (e.g., variable IC₅₀ values)?
Answer:
- Dose-response curve normalization : Controls for batch-specific impurities by spiking assays with internal standards (e.g., ATP quantification in kinase assays) .
- Metabolite screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed amides) that may interfere with activity .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays to distinguish direct binding from off-target effects .
Q. How does the methylsulfonyl group influence the compound’s pharmacokinetic profile?
Answer:
- Lipophilicity modulation : LogP calculations show the -SO₂CH₃ group reduces membrane permeability but enhances aqueous solubility, balancing bioavailability .
- Metabolic stability : Cytochrome P450 inhibition assays (e.g., CYP3A4) reveal slower oxidative degradation compared to non-sulfonylated analogs .
Q. What crystallographic techniques elucidate polymorphism in this compound?
Answer:
- Powder X-ray Diffraction (PXRD) : Detects polymorphic forms by comparing experimental patterns to simulated data from SCXRD .
- Hot-Stage Microscopy (HSM) : Observes thermal phase transitions (e.g., crystalline → amorphous) under controlled heating rates (2°C/min) .
Methodological Notes
- Contradiction Management : Discrepancies in spectral data (e.g., shifted NMR peaks) may arise from solvent polarity or tautomerism. Validate using deuterated solvents (CDCl₃ vs. DMSO-d₆) and variable-temperature NMR .
- Advanced Purification : Preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) isolates enantiomers if chiral centers are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
